molecular formula C17H12ClN3OS2 B2431745 5-(3-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941880-95-1

5-(3-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2431745
CAS No.: 941880-95-1
M. Wt: 373.87
InChI Key: CUONSTWALAUCSL-UHFFFAOYSA-N
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Description

5-(3-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that belongs to the class of thiazolopyridazines

Mechanism of Action

Target of Action

Thiazolo[5,4-d]thiazole derivatives have been reported to show promising properties in the field of organic electronics , suggesting that they may interact with electronic systems or pathways.

Mode of Action

Thiazolo[5,4-d]thiazole compounds are known for their high oxidative stability and rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that the compound may interact with its targets through π–π interactions, affecting the electronic properties of the system.

Biochemical Pathways

Thiazolo[5,4-d]thiazole compounds have been used in photocatalysis , indicating that they may influence light-dependent reactions or pathways.

Result of Action

Given its potential role in photocatalysis , it may influence the generation of reactive oxygen species or other photochemical reactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the photocatalytic activity of similar compounds has been shown to be influenced by light intensity and wavelength . Additionally, the compound’s stability and activity may be affected by pH, temperature, and the presence of other chemical species in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-chlorobenzylamine with 2-methyl-4,5-dihydrothiazole-4-carboxylic acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This includes the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorobenzyl and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(3-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Materials Science: The compound is used in the development of organic semiconductors and photovoltaic materials.

    Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions and polymerizations.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[5,4-d]thiazole derivatives: These compounds share a similar core structure and exhibit comparable properties and applications.

    Benzyl-substituted thiazoles: These compounds have similar substitution patterns and can be used in similar research and industrial applications.

Uniqueness

5-(3-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

5-(3-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiazolo[4,5-d]pyridazine derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H12_{12}ClN3_{3}S, with a molecular weight of approximately 303.8 g/mol. Its structure features a thiazole ring fused to a pyridazine core, with substituents including a chlorobenzyl group and a thiophene moiety. The arrangement of atoms allows for various chemical reactions typical of heterocycles, such as electrophilic substitutions and nucleophilic additions, which can enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The thiazole and pyridazine rings may engage in π-stacking interactions or hydrogen bonding with target biomolecules. This interaction can lead to the inhibition or modulation of enzymatic activity, making it a candidate for further drug development.

Biological Activities

Research has indicated that compounds similar to this compound exhibit significant biological activities:

  • Antimicrobial Activity : Thiazolo[4,5-d]pyridazine derivatives have shown promising results against various bacterial strains. For instance, related compounds have demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM .
  • Anticancer Activity : The compound's structural characteristics suggest potential anticancer properties. Studies on thiazolopyridazine derivatives have revealed cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). IC50_{50} values for these derivatives range from 6.90 μM to 51.46 μM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of thiazolo[4,5-d]pyridazine derivatives is heavily influenced by their structural modifications. For example:

  • Substituents on the thiazole or pyridazine rings can enhance binding affinity and selectivity towards biological targets.
  • The presence of electron-withdrawing groups (like the chlorobenzyl moiety) can improve the compound's reactivity and interaction with target enzymes .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Evaluation : A series of thiazolopyridine derivatives were synthesized and evaluated for their antimicrobial properties against clinical isolates. The most active compounds exhibited MIC values significantly lower than those of standard antibiotics .
  • Cytotoxicity Assessment : In vitro studies using the MTT assay demonstrated that certain thiazolopyridazine derivatives possess strong cytotoxic effects on human cancer cell lines, suggesting their potential as anticancer agents .

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS2/c1-10-19-15-16(24-10)14(13-6-3-7-23-13)20-21(17(15)22)9-11-4-2-5-12(18)8-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUONSTWALAUCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=CC=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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